In-depth Technical Guide: 3-Methoxy-6-methylpicolinonitrile
In-depth Technical Guide: 3-Methoxy-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data for 3-Methoxy-6-methylpicolinonitrile. While this compound is of interest within the broader class of picolinonitriles, which are significant in medicinal chemistry, specific experimental data for this particular molecule is limited in publicly accessible literature.
Core Chemical Properties
3-Methoxy-6-methylpicolinonitrile is a substituted pyridine derivative. The presence of the nitrile and methoxy functional groups, along with the methyl-substituted pyridine ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 3-Methoxy-6-methylpicolinonitrile
| Property | Value | Source |
| CAS Number | 95109-36-7 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| SMILES | COC1=CC=C(C)N=C1C#N | [2] |
| InChI | InChI=1S/C8H8N2O/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,1-2H3 | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available |
Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxy-6-methylpicolinonitrile
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Aromatic Protons (2H) | Expected in the aromatic region, likely showing coupling. |
| Methoxy Protons (3H) | Singlet. | |
| Methyl Protons (3H) | Singlet. | |
| ¹³C | Pyridine Ring Carbons (5C) | Expected in the aromatic region. |
| Nitrile Carbon (1C) | Characteristic shift for a nitrile carbon. | |
| Methoxy Carbon (1C) | Expected shift for a methoxy carbon. | |
| Methyl Carbon (1C) | Expected shift for a methyl carbon. |
Note: These are predicted values and may differ from experimental results. The actual chemical shifts are influenced by the solvent and other experimental conditions.[4][5][6]
Experimental Protocols
Synthesis of Substituted Picolinonitriles (General Methodologies)
While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-6-methylpicolinonitrile is not available in the reviewed literature, general methods for the synthesis of substituted picolinonitriles can be adapted. These methods often involve the construction of the pyridine ring followed by the introduction or modification of functional groups.
General Synthetic Approach:
A plausible synthetic route could involve the following key transformations:
-
Pyridine Ring Formation: Synthesis of a suitably substituted pyridine ring.
-
Introduction of the Cyano Group: Cyanation of a pyridine derivative, for example, through a Sandmeyer reaction from an amino-substituted precursor or by cyanation of a halopyridine.[7]
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Introduction of the Methoxy and Methyl Groups: These groups can be introduced at various stages of the synthesis via nucleophilic substitution or other standard organic transformations.[7]
The following diagram illustrates a generalized workflow for the synthesis of a substituted picolinonitrile.
Caption: Generalized workflow for the synthesis of 3-Methoxy-6-methylpicolinonitrile.
Purification
Purification of the final product would typically involve standard laboratory techniques.
General Purification Protocol:
-
Extraction: The crude product would be extracted from the reaction mixture using a suitable organic solvent.
-
Chromatography: Column chromatography is a common method for purifying organic compounds. For a compound like 3-Methoxy-6-methylpicolinonitrile, silica gel would likely be a suitable stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).[8]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure crystalline material.[9]
The following diagram outlines a general purification workflow.
Caption: General workflow for the purification of an organic compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for 3-Methoxy-6-methylpicolinonitrile. The broader class of substituted picolinonitriles is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceutical agents.[7] The nitrile group is a versatile functional handle that can be converted into other functional groups, making picolinonitriles valuable intermediates in drug discovery.[7]
Given the lack of specific biological data, no signaling pathway or experimental workflow diagrams related to the biological effects of 3-Methoxy-6-methylpicolinonitrile can be provided at this time. Further research is required to elucidate any potential biological roles of this compound.
References
- 1. 3-methoxy-6-methyl-2-Pyridinecarbonitrile suppliers & manufacturers in China [m.chemicalbook.com]
- 2. 3-methoxy-6-methylpyridine-2-carbonitrile - C8H8N2O | CSSB00009874730 [chem-space.com]
- 3. 95109-36-7|3-Methoxy-6-methylpicolinonitrile|BLD Pharm [bldpharm.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methoxy-6-methylpicolinonitrile | 95109-36-7 | Benchchem [benchchem.com]
- 8. 3-Methylpicolinonitrile | 20970-75-6 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
